molecular formula C16H20N4OS B2375494 Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone CAS No. 2189499-88-3

Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone

Cat. No.: B2375494
CAS No.: 2189499-88-3
M. Wt: 316.42
InChI Key: KWENAZOIBMFRPK-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone is a complex organic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. These compounds are known for their diverse applications in various fields such as chemistry, biology, and materials science. The unique structure of this compound, which includes a benzo[c][1,2,5]thiadiazole core and a cyclobutyl-diazepane moiety, makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzo[c][1,2,5]thiadiazole core through a series of cyclization reactions. This core is then functionalized with various substituents to introduce the desired functional groups.

For example, the synthesis might begin with the reaction of a suitable aromatic amine with sulfur and a halogenating agent to form the benzo[c][1,2,5]thiadiazole core. This intermediate can then be further reacted with cyclobutyl-diazepane derivatives under specific conditions to form the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. .

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions might be carried out in the presence of a catalyst and under controlled temperature and pressure conditions. Similarly, reduction reactions may require an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions might yield hydroxylated or carboxylated derivatives, while reduction reactions could produce amines or alcohols .

Scientific Research Applications

Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. .

    Biology: In biological research, the compound is studied for its potential as a fluorescent probe or sensor. .

    Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities. .

    Industry: In industrial applications, the compound is used in the development of advanced materials such as polymers and coatings. .

Comparison with Similar Compounds

Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and applications compared to other similar compounds .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c21-16(12-5-6-14-15(11-12)18-22-17-14)20-8-2-7-19(9-10-20)13-3-1-4-13/h5-6,11,13H,1-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWENAZOIBMFRPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)C3=CC4=NSN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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